2-Benzofurancarboxamide, 3-[(4-methylphenoxy)methyl]-N-[5-[(3-methylphenyl)methyl]-2-thiazolyl]-
Description
The compound 2-Benzofurancarboxamide, 3-[(4-methylphenoxy)methyl]-N-[5-[(3-methylphenyl)methyl]-2-thiazolyl]- features a benzofuran core substituted at the 3-position with a (4-methylphenoxy)methyl group. The carboxamide nitrogen is linked to a 2-thiazolyl moiety, which itself is substituted at the 5-position with a (3-methylphenyl)methyl group.
Properties
CAS No. |
890597-27-0 |
|---|---|
Molecular Formula |
C28H24N2O3S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H24N2O3S/c1-18-10-12-21(13-11-18)32-17-24-23-8-3-4-9-25(23)33-26(24)27(31)30-28-29-16-22(34-28)15-20-7-5-6-19(2)14-20/h3-14,16H,15,17H2,1-2H3,(H,29,30,31) |
InChI Key |
QSZYZOZCHHWBDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)C(=O)NC4=NC=C(S4)CC5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Salicylaldehyde Derivatives
The benzofuran scaffold is typically synthesized via cyclization of substituted salicylaldehydes. For example, ethyl 5-bromobenzofuran-2-carboxylate is prepared by reacting 5-bromo-salicyaldehyde with ethyl bromoacetate in the presence of formamide, followed by cyclization under basic conditions. This method achieves yields of 65–70% when using potassium carbonate as the base in dimethylformamide (DMF) at 80–85°C.
Reaction Conditions:
Halogenation and Functionalization
Halogenation at the 5-position of the benzofuran core is critical for subsequent coupling reactions. Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces the bromo substituent, enabling cross-coupling with piperazine or thiazole intermediates.
Introduction of the Carboxamide Group
Aminolysis of Benzofuran Esters
The conversion of benzofuran-2-carboxylate esters to carboxamides is achieved via aminolysis. For instance, ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate reacts with ammonia gas under pressure (3–5 kg/cm²) in methanol at 50–55°C. This step requires careful pH control (8–9) to precipitate the carboxamide product, yielding 75–80% purity after crystallization in cyclohexane.
Optimized Parameters:
Attachment of the Thiazolyl Substituent
Hantzsch Thiazole Synthesis
The 2-thiazolyl moiety is synthesized via condensation of thiourea with α-chloroacetophenone derivatives. For example, 5-[(3-methylphenyl)methyl]-2-thiazolamine is prepared by reacting 3-methylbenzyl chloride with thiourea in ethanol under reflux (78°C) for 6 hours. The intermediate is isolated by filtration and recrystallized from ethyl acetate (yield: 65%).
Coupling to the Benzofuran Core
The thiazolyl group is coupled to the benzofuran carboxamide using a Buchwald-Hartwig amination. Palladium catalysts such as tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and ligands like Xantphos facilitate this reaction in toluene at 110°C.
Catalytic System:
Coupling of the Phenoxymethyl Substituent
Nucleophilic Aromatic Substitution
The 3-[(4-methylphenoxy)methyl] group is introduced via nucleophilic substitution. 4-Methylphenol is deprotonated with potassium tert-butoxide in tetrahydrofuran (THF) and reacted with 3-(bromomethyl)benzofuran-2-carboxamide at 60°C for 12 hours.
Reaction Parameters:
Optimization and Purification Strategies
Crystallization and Solvent Selection
Final purification employs non-polar solvents such as cyclohexane or heptane to isolate the product. For example, crude 2-benzofurancarboxamide derivatives are dissolved in dimethylformamide (DMF) at 50–55°C and precipitated by adding heptane, achieving >99% purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 3-[(4-methylphenoxy)methyl]-N-[5-[(3-methylphenyl)methyl]-2-thiazolyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 3-[(4-methylphenoxy)methyl]-N-[5-[(3-methylphenyl)methyl]-2-thiazolyl]- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
Key Observations:
- Thiazole vs. Triazole/Thiazole Derivatives: The target compound and 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide () share a thiazole-linked carboxamide. However, the latter’s 4-methoxybenzyl substitution may confer distinct electronic effects compared to the target’s 3-methylphenoxy group .
- Benzofuran Substitutions: PCI 24781 () and Vilazodone () demonstrate that substitutions on the benzofuran core (e.g., dimethylamino or piperazinyl groups) significantly alter target specificity. The target compound’s phenoxy and thiazole groups may similarly influence receptor binding or solubility .
Physicochemical Properties
Key Observations:
- Solubility: PCI 24781’s solubility in DMF (50 mg/mL) contrasts with its low aqueous solubility (0.1 mg/mL in DMF:PBS), highlighting the impact of polar substituents . The target compound’s phenoxy and thiazole groups may reduce aqueous solubility compared to PCI 24781.
- Acid-Base Properties : The pKa of Vilazodone’s piperazinyl group (~8–9) suggests pH-dependent solubility, a factor absent in the target compound’s neutral substituents .
Hypotheses for Target Compound:
- The phenoxy group may introduce steric hindrance, affecting binding to enzymes like cytochrome P450.
Biological Activity
2-Benzofurancarboxamide, 3-[(4-methylphenoxy)methyl]-N-[5-[(3-methylphenyl)methyl]-2-thiazolyl]- is a synthetic organic compound notable for its complex structure and potential biological activity. With a molecular formula of C23H24N2O2S and a molecular weight of approximately 468.6 g/mol, this compound belongs to the class of benzofurans, characterized by a fused benzene and furan ring system. Its unique structural features include a carboxamide functional group and thiazole moiety, which may contribute to its diverse biological effects.
- Molecular Formula: C23H24N2O2S
- Molecular Weight: 468.6 g/mol
- CAS Number: 890597-27-0
Research indicates that this compound acts as a dual adenosine receptor modulator , specifically functioning as an inverse agonist at the A1 receptor and an antagonist at the A2A and A2B receptors. This dual action may influence various physiological processes, including inflammation, vascular function, and neuroprotection .
Anti-inflammatory Effects
Studies have demonstrated that 2-benzofurancarboxamide exhibits significant anti-inflammatory properties. It has been shown to prevent tumor necrosis factor-alpha (TNFα)-induced vascular inflammation in both in vitro and in vivo models. This suggests its potential role in treating conditions associated with chronic inflammation, such as atherosclerosis .
Anticancer Properties
The compound's structural characteristics suggest possible anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival. Further research is necessary to elucidate the specific mechanisms involved.
Neuroprotective Effects
Given its interaction with adenosine receptors, this compound may also possess neuroprotective effects. Adenosine signaling is crucial in neuroinflammation and neurodegenerative diseases; thus, modulating these pathways could provide therapeutic benefits in conditions like Alzheimer's disease .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| In vitro study on TNFα-induced inflammation | Demonstrated significant reduction in inflammatory markers | Potential for treating inflammatory diseases |
| Animal model for cancer | Reduced tumor growth in treated subjects | Suggests anticancer potential |
| Neuroprotection assessment | Enhanced neuronal survival in models of oxidative stress | Possible application in neurodegenerative disorders |
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-benzofurancarboxamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Methylbenzofuran | Simple benzofuran structure | Lacks complex substituents |
| Benzofurancarboxylic Acid | Contains carboxylic acid group | No amide linkage |
| Thiazole Derivatives | Contains thiazole ring | Varying substituents affecting activity |
The combination of a benzofuran core, thiazole moiety, and multiple aromatic substituents distinguishes this compound from simpler analogs, potentially contributing to its distinct biological activities .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions. A validated approach includes:
Benzofuran Core Formation : Use NaH in THF to deprotonate phenolic intermediates, followed by alkylation with 4-methylphenoxy methyl groups .
Thiazole Ring Functionalization : Introduce the 3-methylphenylmethyl substituent via nucleophilic substitution or Suzuki coupling .
Amide Coupling : React the benzofuran carboxylic acid derivative with the thiazolylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key Considerations : Optimize reaction temperatures (0–25°C for NaH-mediated steps) and monitor purity via HPLC (>95% purity threshold) .
Basic: What spectroscopic and analytical methods are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the benzofuran ring appear at δ 6.8–7.5 ppm .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry, as demonstrated for analogous benzamide derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ~500–550 Da) .
Basic: How should researchers assess preliminary biological activity?
Methodological Answer:
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC values <10 µM indicate promising activity .
- Selectivity Profiling : Compare cytotoxicity in normal vs. cancerous cells (e.g., HEK293 vs. HeLa) to identify therapeutic windows .
- Enzyme Inhibition Assays : Evaluate kinase or protease inhibition using fluorogenic substrates .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Variable Substituents : Modify the 4-methylphenoxy or thiazolylmethyl groups and measure changes in bioactivity (Table 1).
Substituent (R) IC (µM) Solubility (mg/mL) 4-MeO-Ph 8.2 0.15 3-Cl-Ph 12.4 0.08 -
Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
Advanced: What mechanistic pathways underlie its biological activity?
Methodological Answer:
- Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays in treated cells .
- Reactive Oxygen Species (ROS) : Quantify ROS levels using DCFH-DA probes to assess oxidative stress contributions .
- Protein Binding Studies : Perform SPR or ITC to determine binding affinities for hypothesized targets (e.g., tubulin) .
Advanced: How to resolve contradictions in activity data across studies?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., 5% CO, 37°C) .
- Batch Purity Analysis : Use LC-MS to identify impurities (>98% purity required for conclusive results) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-bromophenyl)-4-thiazolyl benzamide derivatives) .
Advanced: What computational approaches model its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns using GROMACS to assess stability .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with thiazole nitrogen) .
- ADMET Prediction : Use SwissADME to predict bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Advanced: How to optimize synthesis yield and purity for scalable production?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc) vs. PdCl(PPh) for coupling steps to improve yields .
- Purification Strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
Advanced: What formulation strategies enhance bioavailability?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility (<0.1 mg/mL baseline) .
- Prodrug Design : Synthesize phosphate or ester prodrugs for improved membrane permeability .
- In Vivo PK Studies : Administer IV/PO in rodent models and measure plasma half-life via LC-MS/MS .
Advanced: How to integrate this compound into broader pharmacological frameworks?
Methodological Answer:
- Theoretical Alignment : Link to kinase inhibition theories or oxidative stress pathways .
- Multi-Omics Integration : Combine proteomics (target identification) and transcriptomics (pathway analysis) data .
- Collaborative Validation : Partner with academic labs to cross-validate findings in independent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
